molecular formula C12H14N2 B1220392 4(5)-(2,6-Dimethylbenzyl)imidazole CAS No. 78892-44-1

4(5)-(2,6-Dimethylbenzyl)imidazole

Cat. No.: B1220392
CAS No.: 78892-44-1
M. Wt: 186.25 g/mol
InChI Key: WWEDEECRSOOIGH-UHFFFAOYSA-N
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Description

4(5)-(2,6-Dimethylbenzyl)imidazole is a high-purity chemical reagent designed for advanced research and development applications. As a derivative of the imidazole heterocycle, this compound serves as a critical precursor and building block in organic synthesis and medicinal chemistry. Its structure, featuring a benzyl group at the 2,6-positions, makes it a valuable scaffold for constructing more complex molecules aimed at modulating biological pathways. Researchers utilize this compound in the exploration of novel therapeutic agents, particularly in areas such as enzyme inhibition and receptor antagonism. The imidazole core is a common pharmacophore in pharmaceuticals, known for its ability to coordinate with metal ions and participate in hydrogen bonding, which is crucial for binding to biological targets. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78892-44-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-[(2,6-dimethylphenyl)methyl]-1H-imidazole

InChI

InChI=1S/C12H14N2/c1-9-4-3-5-10(2)12(9)6-11-7-13-8-14-11/h3-5,7-8H,6H2,1-2H3,(H,13,14)

InChI Key

WWEDEECRSOOIGH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CC2=CN=CN2

Canonical SMILES

CC1=C(C(=CC=C1)C)CC2=CN=CN2

Other CAS No.

78892-44-1

Synonyms

4(5)-(2,6-dimethylbenzyl)imidazole
MPV 207
MPV-207

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 5 2,6 Dimethylbenzyl Imidazole and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods aim to construct the imidazole (B134444) ring in a limited number of steps, often from acyclic precursors. These approaches are valued for their efficiency and convergence.

The classical and most fundamental approach to imidazole synthesis is the condensation reaction. The Debus-Radziszewski synthesis, first reported in 1858, involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and two equivalents of ammonia (B1221849). wjpsonline.comijprajournal.com This reaction proceeds in a single pot to form a wide variety of substituted imidazoles. uobasrah.edu.iq Formamide or urea (B33335) can serve as convenient substitutes for ammonia as the nitrogen source. wjpsonline.com The reaction mechanism involves the initial formation of an intermediate from the dicarbonyl compound and ammonia, which then reacts with the aldehyde.

Another established method is the Markwald synthesis, which prepares 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. The sulfur group can then be removed through various oxidative methods to yield the desired imidazole derivative. wjpsonline.com

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules from simple starting materials in a single step, which enhances atom economy and reduces waste. tandfonline.com For the synthesis of highly substituted imidazoles, four-component reactions are commonly employed, typically involving the condensation of a 1,2-diketone (e.g., benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate. nih.gov This approach allows for the facile creation of several new bonds and the introduction of diverse substituents onto the imidazole core in a single operation. nih.gov

These reactions can be performed under various conditions, including solvent-free protocols, which are environmentally advantageous. asianpubs.org The use of microwave irradiation or ultrasonic irradiation can often accelerate these reactions, leading to shorter reaction times and high yields. nih.govnih.gov

Table 1: Examples of One-Pot Synthesis of Polysubstituted Imidazoles

EntryAldehydeAmineCatalystConditionsYield (%)
1BenzaldehydeAnilineNanocrystalline MgAl₂O₄Ethanol, Ultrasound, 60°C98
24-Chlorobenzaldehyde4-BromoanilineNanocrystalline MgAl₂O₄Ethanol, Ultrasound, 60°C96
34-MethoxybenzaldehydeAnilineNanocrystalline MgAl₂O₄Ethanol, Ultrasound, 60°C97
4BenzaldehydeBenzylaminep-TsOHMicrowave-
5Imidazo[1,2-a]pyrimidine-2-carbaldehydeCyclohexylaminep-TsOHMicrowave-

Data sourced from multiple studies on polysubstituted imidazoles. nih.govnih.gov

Hydrogenation serves as a key transformation in the synthesis and modification of imidazole derivatives. One application is the selective hydrogenation of functional groups already present on the imidazole ring. For instance, 2-imidazolecarboxaldehyde can be hydrogenated to form 2-methylimidazole (B133640) in a single step using a Palladium-impregnated Al-Ti mixed oxide catalyst. rsc.org This reaction proceeds through a 1H-imidazole-2-methanol intermediate, which is further hydrogenated to the final product. rsc.org

Another significant use of hydrogenation is in dehalogenation reactions. Chloro-substituted imidazoles can be dehalogenated using catalytic hydrogenation over palladium hydroxide, effectively removing the halogen atom from the imidazole ring. acs.org This method is valuable for producing specific substitution patterns that might be difficult to achieve directly. Transfer hydrogenation represents another viable pathway for synthesizing related benzimidazole (B57391) structures. researchgate.net

Advanced Catalysis in Imidazole Synthesis

The development of novel catalysts has significantly advanced the field of imidazole synthesis, enabling milder reaction conditions, higher yields, and improved environmental profiles.

Nanostructured catalysts offer high surface area and unique reactivity, making them highly effective in organic synthesis. One such novel catalyst is 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO₂)₃}, a nanostructured molten salt. rsc.orgrsc.org This catalyst has been shown to be highly efficient in promoting the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.orgresearchgate.net

The reaction typically involves the condensation of benzil (B1666583) or benzoin, various aldehydes, amine derivatives, and ammonium acetate. rsc.org A key advantage of using {[2,6-DMPyH]C(NO₂)₃} is that the reaction can be carried out under solvent-free conditions at room temperature, which aligns with the principles of green chemistry. rsc.org The catalyst is also reusable, cost-effective, and demonstrates excellent catalytic activity. rsc.orgresearchgate.net The acidity of the nanostructured molten salt is believed to play a crucial role in catalyzing the condensation reactions. rsc.org

Table 2: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using {[2,6-DMPyH]C(NO₂)₃}

EntryAldehydeAmineTime (min)Yield (%)
14-Biphenylcarbaldehyde4-Bromoaniline2096
24-ChlorobenzaldehydeAniline2594
3Benzaldehyde4-Methylaniline2595
44-Nitrobenzaldehyde4-Bromoaniline3092

Data represents the synthesis of general 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions at room temperature. rsc.org

The use of environmentally benign reagents is a central goal of green chemistry. Lactic acid, a biodegradable and readily available organic acid derived from carbohydrate fermentation, has emerged as an effective promoter and solvent for organic reactions. vpcollege.org It has been successfully employed in the synthesis of 2,4,5-trisubstituted imidazoles. vpcollege.orgresearchgate.net

This protocol involves a three-component condensation of an aromatic aldehyde, benzil, and ammonium acetate, heated in lactic acid. ijprajournal.com The method is simple and does not require a complex experimental setup. Lactic acid acts as both a catalyst and a solvent, and the reaction works well for aromatic aldehydes bearing either electron-donating or electron-withdrawing groups. vpcollege.orgresearchgate.net

Table 3: Lactic Acid Promoted Synthesis of 2,4,5-Trisubstituted Imidazoles

EntryAldehydeTime (min)Yield (%)
14-Chlorobenzaldehyde1094
24-Nitrobenzaldehyde1590
34-Methoxybenzaldehyde1095
4Benzaldehyde1092

Reaction conditions: 1 mmol aldehyde, 1 mmol benzil, 2.5 mmol ammonium acetate, 1 mL lactic acid at 160°C. vpcollege.org

Regioselective Synthesis and Tautomer Control

The synthesis of unsymmetrically substituted imidazoles like 4(5)-(2,6-dimethylbenzyl)imidazole necessitates careful control of regioselectivity. The inherent tautomerism of the imidazole ring, where the N-H proton can reside on either nitrogen atom, results in the potential for forming two different products upon substitution. Achieving a specific substitution pattern is a significant focus of synthetic design.

One effective strategy for the regioselective synthesis of 1,4-disubstituted imidazoles involves a multi-step sequence starting from a glycine (B1666218) derivative. This process proceeds through the formation of a 2-azabuta-1,3-diene intermediate. Subsequent addition of an amine nucleophile triggers a transamination and cyclization cascade, yielding the desired substituted imidazole with high regioselectivity. The success of this method is notably insensitive to the steric and electronic properties of the reacting amine, allowing for the preparation of a diverse array of imidazole derivatives.

Another relevant approach involves the synthesis of polysubstituted imidazoles from benzylamines and 1,2-dicarbonyl compounds. A metal-free, one-pot method has been developed for the synthesis of tetrasubstituted imidazoles from the reaction of arylmethylamines and 1,2-dicarbonyls or benzoin. This approach is particularly noteworthy for its broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the benzylamine, as well as ortho-substituted and heteroaryl benzylamines. Given that 2,6-dimethylbenzylamine (B1590073) is a commercially available starting material, this method presents a viable route to imidazoles bearing this specific substituent.

For the synthesis of structurally similar compounds, such as 2-substituted-4-benzyl-5-methylimidazoles, a common method involves the reaction of an appropriate α-haloketone with an amine, followed by cyclization. This highlights the modularity of imidazole synthesis, where different fragments can be combined to achieve the desired substitution pattern.

The tautomeric equilibrium of the resulting this compound is influenced by both steric and electronic factors. The bulky 2,6-dimethylbenzyl group is likely to exert a significant steric influence, potentially favoring the tautomer where the N-H proton is on the nitrogen atom further away from this bulky substituent to minimize steric hindrance. This preferred tautomeric form can then influence the regioselectivity of subsequent derivatization reactions.

Derivatization Strategies for Structural Modification

The imidazole ring in this compound is amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with potentially novel properties. Key strategies for its structural modification include alkylation and substitution reactions, as well as cyclization and ring fusion techniques.

Alkylation and Substitution Reactions

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated. However, for an unsymmetrical imidazole like this compound, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the reaction conditions, and the steric and electronic properties of the substituents on the imidazole ring.

The steric bulk of the 2,6-dimethylbenzyl group at the 4(5)-position is expected to play a crucial role in directing alkylation. It is generally observed that there is an increased preference for alkylation at the less-hindered nitrogen atom as the size of both the existing substituent and the incoming electrophile increases. Therefore, in the case of this compound, alkylation is likely to preferentially occur at the nitrogen atom distal to the bulky benzyl (B1604629) group.

Studies on the N-alkylation of other 4-substituted imidazoles have shown that the ratio of the resulting 1,4- and 1,5-disubstituted products is governed by these steric factors. For instance, in the reaction of aroylmethyl bromides with amidines to form N-aroylmethyl-4-arylimidazoles, the product ratio is directly influenced by the steric bulk of the amidine substituent.

Beyond N-alkylation, substitution reactions can also be performed on the carbon atoms of the imidazole ring, although this is generally more challenging due to the electron-rich nature of the ring. However, under specific conditions, direct C-H functionalization can be achieved.

Cyclization and Ring Fusion Techniques

The imidazole core of this compound can serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve the functional groups present on the imidazole ring or its substituents.

One common strategy involves the cyclocondensation of a suitably functionalized imidazole with a 1,3-dielectrophile or a 1,3-dinucleophile. For instance, if the imidazole nitrogen or an attached functional group can act as a nucleophile, it can participate in a ring-closing reaction with an appropriate reaction partner to form a new fused ring. The regiochemistry of these cyclocondensation reactions is a critical aspect that needs to be controlled to obtain the desired product.

A prominent example of such a ring fusion technique is the synthesis of imidazo[1,2-a]pyridines. While this typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone, analogous strategies can be envisioned where a functionalized this compound could undergo cyclization to form a fused system. For example, a derivative bearing a suitable leaving group on a two-carbon chain attached to one of the nitrogen atoms could undergo intramolecular cyclization.

The synthesis of other polyazaheterocycles, such as pyrimido[1,2-a]benzimidazoles, also relies on cyclocondensation reactions between 1,3-dielectrophiles and 1,3-dinucleophiles. By analogy, a derivatized this compound could be designed to participate in similar transformations, leading to novel fused heterocyclic structures.

The following table summarizes some of the synthetic and derivatization reactions discussed:

Reaction TypeReactantsProduct TypeKey Considerations
Regioselective Synthesis Glycine derivative, Amine1,4-Disubstituted imidazoleInsensitive to amine sterics and electronics.
Regioselective Synthesis Benzylamine, 1,2-DicarbonylPolysubstituted imidazoleMetal-free, one-pot reaction with broad scope.
N-Alkylation 4(5)-Substituted imidazole, Alkyl halide1,4- and 1,5-Disubstituted imidazolesRegioselectivity influenced by steric hindrance.
Cyclocondensation Functionalized imidazole, Dielectrophile/DinucleophileFused imidazole heterocycleControl of regiochemistry is crucial.

Preclinical Pharmacological Investigations and Mechanistic Elucidation of 4 5 2,6 Dimethylbenzyl Imidazole

Cardiovascular System Activity Research

The chemical compound 4(5)-(2,6-Dimethylbenzyl)imidazole has been the subject of preclinical research to determine its effects on the cardiovascular system. Studies have primarily focused on its potential as a hypotensive and bradycardic agent, exploring its mechanism of action through interactions with the adrenergic nervous system.

Hypotensive and Bradycardic Effects in In Vivo Models

In vivo studies in animal models have demonstrated that this compound, also referred to as MPV-207, exerts significant hypotensive (blood pressure-lowering) and bradycardic (heart rate-slowing) effects. Research conducted on urethane-anesthetized normotensive rats showed that intravenous administration of the compound led to a dose-dependent reduction in both mean arterial pressure and heart rate. Similarly, a patent for antihypertensive-substituted imidazole (B134444) derivatives reported that a related compound, 4-[(α-methyl)-2,6-dimethylbenzyl]imidazole, caused a 30% decrease in blood pressure in mice at intravenous doses ranging from 1-10 mg/kg, with the effect measured 30 minutes after administration google.com. Another related compound, 4-[2-(2,6-dimethylphenyl)-1-methylethyl]imidazole, also demonstrated a 20% reduction in blood pressure in mice at an intravenous dose of 100 µg/kg google.com.

Central α₂-Adrenoceptor Stimulation and Receptor Interaction Studies

The mechanism underlying the cardiovascular effects of this compound is believed to involve its interaction with α₂-adrenoceptors. While direct studies on its central nervous system activity are not extensively detailed in available literature, its actions are consistent with those of other centrally acting antihypertensive agents that stimulate α₂-adrenoceptors in the brainstem. This stimulation leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased blood pressure and heart rate.

Research on clonidine, a structurally related imidazole derivative, has shown that the hypotensive action is mediated through binding to both α₂-adrenergic receptors and specific imidazole receptors in the rostral ventrolateral medulla of the brain. The cardiovascular actions of this compound suggest a similar engagement with these central receptor systems. Further receptor interaction studies are necessary to fully elucidate the specific binding profile and central nervous system activity of this compound.

Comparative Studies with Related Cardiovascular Agents

The cardiovascular effects of this compound have been evaluated in the context of other α₂-adrenoceptor agonists. In preclinical studies, it has been used as a reference compound in the characterization of other novel imidazole derivatives. For instance, its activity has been compared with compounds like medetomidine, another α-methyl derivative of detomidine, to characterize their effects on α-adrenoceptors.

The potency of this compound and its analogues has been shown to be influenced by the length of the alkyl bridge connecting the phenyl and imidazole moieties. This structure-activity relationship is a key area of investigation in the development of new cardiovascular agents with improved efficacy and selectivity.

Anticancer Activity Research

Despite the investigation of other imidazole-based compounds for their potential anticancer properties, a thorough review of the scientific literature reveals no available studies on the specific anticancer activity of this compound. The following sections, therefore, represent areas where research has not yet been published for this particular compound.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

There is no publicly available data from in vitro studies to demonstrate the cytotoxic or antiproliferative effects of this compound on any cancer cell lines.

Investigations into Apoptosis Induction and Cell Cycle Modulation

There is no publicly available data from investigations into the ability of this compound to induce apoptosis (programmed cell death) or modulate the cell cycle in cancer cells.

Inhibition of Angiogenesis and Tumor Growth in Preclinical Models

No specific studies detailing the effect of this compound on the inhibition of angiogenesis or tumor growth in preclinical models were found in the available scientific literature. While the broader class of imidazole-containing compounds has been investigated for anti-angiogenic and anti-tumor properties, data specific to this derivative is not publicly available.

Modulation of Cellular Signaling Pathways

There is no available research documenting the specific mechanisms by which this compound may modulate cellular signaling pathways involved in cancer progression. Studies on other imidazole derivatives have shown interaction with various pathways, but these findings cannot be attributed to this compound without direct experimental evidence.

Enzyme Inhibition Mechanisms (e.g., Critical Enzymes for Cancer Cell Proliferation)

Specific data on the enzyme inhibition mechanisms of this compound, particularly concerning enzymes critical for cancer cell proliferation, is not present in the reviewed literature. The potential for imidazole-based compounds to act as enzyme inhibitors is a recognized area of research, but specific targets and efficacy for this compound have not been reported.

Antimicrobial Activity Research

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa)

No studies were identified that evaluated the antibacterial efficacy of this compound against the specified Gram-positive and Gram-negative bacterial strains. Therefore, no data on its potential antibacterial spectrum or minimum inhibitory concentrations (MICs) can be provided.

Antifungal Efficacy Against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger)

Research on the antifungal efficacy of this compound against Candida albicans and Aspergillus niger is not available in the scientific literature. While the imidazole scaffold is a well-known feature of many antifungal agents, the activity of this specific derivative has not been documented.

Antitubercular Activity Against Mycobacterium tuberculosis

There is no published research on the antitubercular activity of this compound against Mycobacterium tuberculosis.

Mechanistic Studies on Bacterial and Fungal Targets

Research into the antimicrobial mechanisms of imidazole derivatives has revealed several key cellular targets. While direct studies on this compound are not extensively detailed in the available literature, the broader class of imidazole-containing compounds has been shown to exert its effects through various pathways, suggesting potential mechanisms for the title compound.

The primary antifungal action of imidazole derivatives is the disruption of fungal cell membrane integrity. umn.edu This is achieved by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in animal cells, making it a selective target. umn.edunih.gov The key enzyme in this pathway is Cytochrome P450 14 alpha-sterol demethylase (CYP51), also known as lanosterol (B1674476) 14α-demethylase. nano-ntp.comnih.gov Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth. nih.govcabidigitallibrary.org Some studies also suggest that imidazole derivatives can affect the synthesis of triglycerides and phospholipids (B1166683) and may lead to an intracellular accumulation of toxic hydrogen peroxide due to changes in oxidative enzyme activities. nih.gov

In the context of antibacterial activity, imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nano-ntp.com For Gram-positive bacteria, the mechanism can involve the disruption of cell wall synthesis. nano-ntp.com For Gram-negative bacteria, activity is often attributed to membrane disruption. nano-ntp.com A significant target identified for some 1,4-disubstituted imidazoles is the inhibition of enoyl acyl carrier protein reductase (FabI). nih.gov FabI is a crucial enzyme in the bacterial type II fatty acid biosynthesis (FAS-II) pathway, which is essential for bacterial survival. nih.govdundee.ac.uk Inhibition of FabI disrupts the production of fatty acids necessary for building cell membranes and other vital components. nih.gov Furthermore, certain nitroimidazole derivatives function as prodrugs that, upon anaerobic reduction within the bacterial cell, form short-lived toxic radical species. These radicals can inhibit DNA synthesis and induce DNA strand breaks, leading to cell death. nih.gov

Table 1: Investigated Antimicrobial Mechanisms of Imidazole Derivatives

Mechanism Target Enzyme/Process Target Organism References
Ergosterol Synthesis Inhibition Cytochrome P450 14 alpha-sterol demethylase (CYP51) Fungi nih.govnano-ntp.comnih.govcabidigitallibrary.org
Fatty Acid Synthesis Inhibition Enoyl Acyl Carrier Protein Reductase (FabI) Bacteria nih.govnih.gov
DNA Damage Inhibition of DNA Synthesis, DNA Strand Breakage Bacteria nih.gov
Membrane Disruption Alteration of cell membrane permeability Fungi, Bacteria umn.edunano-ntp.com
Oxidative Stress Accumulation of reactive oxygen species Fungi nih.gov

Antiviral Activity Research

The imidazole scaffold is a key component in a variety of compounds investigated for their antiviral properties against a range of human pathogens. Research has focused on their potential to inhibit viral replication and entry into host cells.

Derivatives of imidazole have been evaluated for their efficacy against several significant viral strains, demonstrating a broad spectrum of potential activity.

Hepatitis C Virus (HCV): Benzimidazole-based compounds have been identified as potent allosteric inhibitors of the HCV RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral RNA amplification. nih.gov Other related structures, such as substituted imidazo[4,5-c]pyridines and imidazole-coumarin conjugates, have also shown significant activity against HCV replication. nih.govmdpi.com

Human Immunodeficiency Virus Type 1 (HIV-1): Complex imidazole derivatives have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). uctm.edu One such class of compounds, TIBO (4,5,6,7-tetrahydro-5-methylimidazo-[4,5,1-jk] nih.govurfu.rubenzodiazepin-2(1H)-one) derivatives, showed powerful anti-HIV-1 activity. nih.gov Additionally, other small-molecule imidazole-containing compounds have been developed as attachment inhibitors that target the HIV-1 envelope protein gp120, preventing its interaction with the CD4 receptor on T cells and thus blocking viral entry. nih.gov

Measles Virus (MV): In the search for measles therapeutics, novel ring-expanded nucleoside analogues containing an imidazo[4,5-e]diazepine system have demonstrated promising in vitro activity against the virus, proving more potent than the control drug ribavirin. nih.gov Other research efforts have produced small-molecule inhibitors designed to block MV entry into host cells. nih.gov The viral polymerase complex, which copies the measles genome, has also been identified as a key target for new antiviral drugs. respiratory-therapy.com

The antiviral effects of imidazole-containing compounds are attributed to their ability to interfere with specific stages of the viral life cycle.

Inhibition of Viral Polymerase: A primary mechanism is the inhibition of viral polymerases. For HCV, benzimidazole (B57391) inhibitors bind to an allosteric site on the RNA-dependent RNA polymerase, blocking the enzyme's function before the polymerization of the new RNA strand can begin. nih.gov The measles virus polymerase is also considered a viable target for antiviral intervention. respiratory-therapy.cominnovations-report.com

Inhibition of Reverse Transcriptase: In the case of HIV-1, certain benzimidazole derivatives function as NNRTIs. uctm.edu These molecules bind to a hydrophobic pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts the enzyme's catalytic activity and prevents the conversion of viral RNA into DNA.

Blocking Viral Entry: Another key mechanism is the inhibition of viral entry into host cells. This can be achieved by targeting viral envelope proteins, as seen with the HIV-1 attachment inhibitor BMS-626529, which binds to the gp120 protein and prevents it from attaching to the host cell's CD4 receptor. nih.gov Similarly, some small molecules have been developed to specifically prevent measles virus entry. nih.gov

Table 2: Antiviral Activity of Imidazole-Related Compounds

Virus Compound Class/Derivative Mechanism of Action References
Hepatitis C Virus (HCV) Benzimidazoles, Imidazo[4,5-c]pyridines Allosteric inhibition of RNA-dependent RNA polymerase (RdRP) nih.govnih.gov
HIV-1 TIBO Derivatives, Benzimidazoles Non-nucleoside reverse transcriptase inhibition (NNRTI) uctm.edunih.gov
HIV-1 BMS-626529 (Imidazole-containing) Attachment inhibition via gp120 binding nih.gov
Measles Virus (MV) Imidazo[4,5-e]diazepines Inhibition of viral replication nih.gov
Measles Virus (MV) Small-molecule inhibitors Inhibition of viral entry nih.gov

Anti-Inflammatory and Analgesic Activity Research

The imidazole nucleus is a structural feature of many compounds investigated for their anti-inflammatory and analgesic properties. researchgate.netd-nb.infobiolmolchem.com These activities are often linked to the modulation of key pathways and mediators involved in the inflammatory response and pain signaling.

Research has shown that imidazole derivatives can influence inflammatory processes by targeting specific signaling cascades within cells. One important target is the p38 mitogen-activated protein kinase (MAPK). Trisubstituted imidazoles have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in the signaling pathway that leads to the production of pro-inflammatory cytokines. researchgate.net By inhibiting this enzyme, these compounds can effectively suppress the inflammatory response, as demonstrated in preclinical models of chronic inflammation. researchgate.net

The anti-inflammatory and analgesic effects of imidazole compounds are also directly related to their ability to inhibit the production and action of pro-inflammatory mediators.

Cytokines: Imidazole alkaloids have been found to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from activated human neutrophils. nih.gov This effect is associated with a decrease in the density of cytosolic NF-κB, a key transcription factor for inflammatory genes. nih.gov

Prostaglandins: A common mechanism for anti-inflammatory and analgesic action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Several imidazole derivatives have been designed and evaluated as inhibitors of COX-2, the inducible form of the enzyme that is upregulated at sites of inflammation. d-nb.infonih.gov Molecular docking studies have shown that these compounds can bind effectively to the active site of the COX-2 receptor. d-nb.info

Other Mediators: The anti-inflammatory activity of imidazole derivatives extends to other mediators as well. Certain imidazole antimycotics have been shown to inhibit the production of leukotriene B4, a potent lipid chemoattractant, in activated neutrophils. nih.gov This inhibition is accompanied by an attenuation of calcium influx, another critical step in neutrophil activation. nih.govnih.gov

Table 3: Anti-Inflammatory and Analgesic Mechanisms of Imidazole Derivatives

Activity Mechanism Target Mediator/Pathway References
Anti-inflammatory p38 MAP Kinase Inhibition TNF-α, IL-6 production pathway researchgate.net
Anti-inflammatory COX-2 Inhibition Prostaglandin synthesis d-nb.infonih.gov
Anti-inflammatory Inhibition of Neutrophil Function TNF-α, IL-6, Leukotriene B4, Reactive Oxygen Species nih.govnih.gov
Analgesic COX-2 Inhibition Prostaglandin synthesis d-nb.info
Analgesic Various/Not specified Pain signaling pathways researchgate.netnih.govijpsonline.com

Enzymatic Inhibition (e.g., Cyclooxygenase (COX), Lipoxygenase (LOX))

The arachidonic acid cascade, which includes the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, is a critical target in the development of anti-inflammatory therapies. nih.govnih.gov COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, while LOX enzymes lead to the production of leukotrienes; both are potent mediators of inflammation. nih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy to achieve potent anti-inflammatory effects with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

While various imidazole derivatives have been synthesized and evaluated as potential COX and/or LOX inhibitors, specific enzymatic inhibition data for this compound is not available in the reviewed literature. Research has explored other complex imidazole-containing structures for their dual inhibitory potential, but direct studies on this specific compound's interaction with COX or LOX enzymes have not been identified. nih.govresearchgate.net

In Vivo Models of Inflammation (e.g., Carrageenan-Induced Rat Paw Edema)

The carrageenan-induced rat paw edema model is a standard and highly reproducible preclinical assay used to evaluate the acute anti-inflammatory activity of novel compounds. nih.govcreative-biolabs.comnih.gov Subcutaneous injection of carrageenan into a rat's paw elicits an acute inflammatory response characterized by edema, erythema, and hyperalgesia, mediated by the release of pro-inflammatory agents like histamine (B1213489), bradykinin, and prostaglandins. creative-biolabs.comnih.gov The ability of a test compound to reduce the swelling in the paw is a key indicator of its potential anti-inflammatory efficacy. researchgate.net

Despite the widespread use of this model for screening anti-inflammatory agents, published studies specifically detailing the effects of this compound in the carrageenan-induced paw edema model or other in vivo inflammation models were not found in the comprehensive search of scientific literature.

Neuroprotective and Neurodegenerative Disease Research

The potential for imidazole-based compounds in the context of neurodegenerative diseases has garnered interest, largely due to their interaction with various neurological targets, including imidazoline (B1206853) receptors.

Modulation of Imidazoline I₂ Receptors (I₂-IRs)

Imidazoline I₂ receptors (I₂-IRs) are binding sites found in the central and peripheral nervous systems that are distinct from adrenergic receptors. nih.govresearchgate.net Pharmacological modulation of I₂-IRs has been proposed as a novel therapeutic strategy for neurodegenerative conditions such as Alzheimer's disease. nih.gov Ligands that bind to these receptors have been shown to exhibit neuroprotective potential in various preclinical models. ub.edumdpi.com The class of I₂-IR ligands is structurally diverse and includes compounds with an imidazoline or imidazole nucleus. nih.govmdpi.com

However, specific studies characterizing the binding affinity or modulatory effects of this compound at imidazoline I₂ receptors are not present in the available literature. Research in this area has focused on other imidazole-containing ligands, such as 2-(2-benzofuranyl)-2-imidazole (LSL60101), to explore the neuroprotective effects mediated by I₂-IR modulation. nih.gov

Neuroprotective Properties in Cellular Models

Cellular models are crucial for the initial screening and mechanistic understanding of potential neuroprotective agents. These models often involve exposing neuronal cell lines, such as HT22 or SH-SY5Y, to toxins like glutamate (B1630785) or amyloid-β peptides to mimic the neurodegenerative processes seen in diseases like Alzheimer's. nih.govnih.gov The ability of a compound to preserve cell viability and function in the face of such insults indicates its neuroprotective potential. mdpi.com

A comprehensive literature search did not yield specific studies investigating the neuroprotective properties of this compound in any established cellular models of neurodegeneration. Research on other imidazole derivatives has shown promise in protecting neuronal cells from oxidative stress and toxicity, but these findings cannot be directly extrapolated to this compound without specific experimental validation. nih.gov

Anti-inflammatory Effects in Neuroinflammation Models

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key pathological feature of many neurodegenerative disorders. nih.govnih.gov In vitro models of neuroinflammation often utilize microglial cell lines (e.g., BV2) stimulated with agents like lipopolysaccharide (LPS) to induce the release of pro-inflammatory mediators. mdpi.com Compounds that can suppress this inflammatory response are considered potential therapeutics for neurodegenerative diseases. mdpi.comresearchgate.net

There is currently no specific data from published studies on the effects of this compound in cellular or animal models of neuroinflammation. The therapeutic potential of targeting neuroinflammation is an active area of research, but investigations into this specific compound have not been reported. nih.govmdpi.com

Effects on Cognitive Impairment and Synaptic Plasticity in Animal Models

Animal models are indispensable for evaluating the potential of therapeutic agents to improve cognitive function and synaptic health in the context of neurodegenerative diseases. kosfaj.org Transgenic mouse models of Alzheimer's disease, for instance, develop amyloid plaques and exhibit cognitive deficits that can be assessed through behavioral tests like the Y-maze and Morris water maze. kosfaj.orgmaastrichtuniversity.nl Synaptic plasticity, the cellular basis of learning and memory, can also be measured in these models. nih.gov

Specific investigations into the effects of this compound on cognitive impairment or synaptic plasticity in animal models of neurodegeneration have not been reported in the scientific literature. While studies on the general class of imidazole compounds have shown potential to improve cognition in certain models, this has not been specifically demonstrated for this compound. nih.gov

Other Biological Activities Under Investigation

Beyond its primary pharmacological applications, the imidazole scaffold, particularly derivatives like this compound, is the subject of ongoing research to explore its broader therapeutic potential. Preliminary investigations and an understanding of the structure-activity relationships of related compounds suggest that this chemical moiety may possess a range of other biological activities. These areas of research, while still in preclinical stages, highlight the versatility of imidazole derivatives in medicinal chemistry. The following sections detail the current understanding of its potential in treating diabetes, parasitic infections, and depression, drawing from studies on structurally similar compounds and the broader class of imidazole-containing molecules.

Antidiabetic Potential

The potential for imidazole derivatives to influence glucose metabolism has been an area of significant interest. While direct studies on this compound are not extensively documented in publicly available research, investigations into structurally related compounds provide a basis for its potential antidiabetic effects.

Research into various imidazole derivatives has demonstrated antihyperglycemic activity in animal models of type 2 diabetes. nih.gov For instance, certain imidazoline derivatives have been shown to have a potent effect on glucose tolerance in both normal and streptozotocin-induced diabetic rats. nih.gov One study on a new imidazole chloro derivative showed a significant decrease in blood glucose levels in alloxan-induced diabetic rats. This particular study also noted improvements in the lipid profile, including decreased total cholesterol, LDL cholesterol, and triglycerides, alongside an increase in HDL cholesterol.

Furthermore, compounds with a similar structural backbone to this compound have been observed to impact insulin (B600854) secretion and glucose levels. Medetomidine, a compound with a dimethylphenyl group attached to an imidazole ring, has been shown to decrease plasma insulin concentrations and increase plasma glucose concentrations in healthy dogs and those with insulinoma. researchgate.net Another related compound, dexmedetomidine (B676), an α2-adrenergic receptor agonist, has been found to inhibit insulin secretion at high concentrations. researchgate.net However, studies on dexmedetomidine in diabetic patients undergoing surgery suggest it can help maintain stable blood glucose levels postoperatively, potentially by blunting the stress response. nih.gov

These findings suggest that the imidazole nucleus and its substituents can interact with pathways involved in glucose homeostasis. The mechanisms are thought to involve modulation of α2-adrenergic receptors and imidazoline receptors, which can affect insulin secretion and sensitivity. researchgate.net Molecular docking studies on some novel benzimidazole derivatives have also been conducted to explore their binding interactions with enzymes related to diabetes, such as α-amylase and α-glucosidase. nih.gov

Table 1: Effects of Related Imidazole Derivatives on Diabetic Markers

Compound/Derivative Class Model Key Findings
Imidazoline derivatives Rat model of type 2 diabetes Potent effect on glucose tolerance. nih.gov
New imidazole chloro derivative Alloxan-induced diabetic rats Significantly decreased blood glucose levels; improved lipid profile.
Medetomidine Healthy dogs and dogs with insulinoma Decreased plasma insulin, increased plasma glucose. researchgate.net
Dexmedetomidine Diabetic patients (post-operative) Maintained constant blood glucose levels. nih.gov
Benzimidazole derivatives In silico (molecular docking) Investigated for binding to α-amylase and α-glucosidase. nih.gov

Antiparasitic Activity

The imidazole core is a key feature in several established antiparasitic agents, suggesting that this compound could also exhibit such properties. The investigation of imidazole derivatives against a range of parasites has yielded promising results, highlighting the potential for this class of compounds in treating infectious diseases. nih.gov

Studies have shown that various imidazole derivatives possess in vitro activity against parasites like Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govnih.gov The mechanism of action for some of these derivatives is believed to involve the induction of oxidative stress within the parasite. nih.govresearchgate.net This is supported by findings that the growth-inhibitory effects of these compounds are diminished in the presence of antioxidants. nih.govresearchgate.net Furthermore, these imidazole compounds have been observed to increase the levels of reactive oxygen species and decrease the mitochondrial membrane potential in parasites. nih.govresearchgate.net

The structural features of these derivatives play a crucial role in their efficacy and selectivity. Research on a series of new imidazole derivatives, including bis-imidazoles, phenyl-substituted 1H-imidazoles, and thiophene-imidazoles, has demonstrated that certain compounds exhibit high selectivity, being more toxic to the parasite than to host cells. nih.govresearchgate.net Benzimidazole-based derivatives have also been a focus of antiparasitic drug discovery, with research targeting protozoan diseases such as malaria, leishmaniasis, and trypanosomiasis. nih.gov

While direct evidence for the antiparasitic activity of this compound is pending, the established antiparasitic profile of the broader imidazole and benzimidazole families provides a strong rationale for its investigation in this area. nih.govnih.gov

Table 2: Antiparasitic Activity of Imidazole Derivatives

Imidazole Derivative Class Target Parasite/Disease Proposed Mechanism of Action
Phenyl-substituted 1H-imidazoles, Thiophene-imidazoles Toxoplasma gondii Induction of oxidative stress, reduction of mitochondrial membrane potential. nih.govresearchgate.net
Benzimidazole derivatives Malaria, Leishmaniasis, Trypanosomiasis Varies depending on the specific derivative and parasite. nih.gov

Antidepressant Effects

The structural characteristics of this compound share similarities with compounds that have been investigated for their effects on the central nervous system, including potential antidepressant activity. The imidazole ring is a component of various compounds that interact with neurotransmitter systems implicated in depression.

Xylazine, a compound that also contains a 2,6-dimethylphenyl group but with a different heterocyclic ring, is noted for its chemical similarity to tricyclic antidepressants. wikipedia.orgijrpr.comnih.gov This structural analogy suggests that compounds with the 2,6-dimethylphenyl moiety might interact with pathways relevant to mood regulation.

Research on imidazole itself has shown that it can produce effects in behavioral tests used for screening antidepressant drugs. nih.gov For instance, imidazole has been shown to antagonize immobility time in the despair test in animal models, with a potency that in some cases is comparable to the established antidepressant imipramine (B1671792). nih.gov Further studies have explored various N-substituted imidazole-5-carboxamides, which have demonstrated greater potency than the monoamine oxidase inhibitor moclobemide (B1677376) in the forced swimming test, a common preclinical model for antidepressant activity. brieflands.comresearchgate.net

Another imidazole derivative, 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, has also shown potential antidepressant activity in mice. nih.gov Interestingly, its mechanism appears to be different from that of tricyclic antidepressants and monoamine oxidase inhibitors, as it did not significantly inhibit the uptake of key biogenic amines or show significant monoamine oxidase inhibitory activity. nih.gov This points to the possibility of novel mechanisms of action for imidazole-based antidepressants.

The exploration of imidazole derivatives as modulators of serotonin (B10506) receptors is another active area of research in the development of new treatments for depression. mdpi.com

Table 3: Findings on the Antidepressant-like Effects of Imidazole and Related Compounds

Compound Animal Model/Test Key Findings
Imidazole (IMID) Despair test (rats) Antagonized immobility time with potency similar to imipramine in some cases. nih.gov
N-substituted imidazole-5-carboxamides Forced swimming test (mice) More potent than moclobemide. brieflands.comresearchgate.net
5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione Tetrabenazine-induced ptosis and levodopa (B1675098) potentiation (mice) Showed antidepressant activity with a mechanism distinct from TCAs and MAOIs. nih.gov
Xylazine N/A (structural comparison) Chemically similar to tricyclic antidepressants. wikipedia.orgijrpr.comnih.gov

Structure Activity Relationship Sar and Computational Studies of 4 5 2,6 Dimethylbenzyl Imidazole Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 4(5)-(2,6-Dimethylbenzyl)imidazole derivatives can be significantly modulated by the introduction of various substituents. Studies on related imidazole (B134444) compounds have demonstrated that even minor changes to the chemical structure can lead to substantial differences in potency and selectivity. For instance, in a series of 2,4,5-triphenyl-1H-imidazole derivatives, the nature and position of substituents on the phenyl rings were found to be critical for their antioxidant and enzyme inhibitory activities. Specifically, compounds with certain substitutions exhibited enhanced antioxidant potential in DPPH and ABTS assays, while others showed improved inhibition of acetylcholinesterase (AChE) and xanthine (B1682287) oxidase (XO). mdpi.com

In the context of antimicrobial activity, the introduction of a 5-nitrofuryl group to an imidazole core was essential for its antibacterial properties. nih.gov Similarly, the presence of a chlorobenzoyl moiety in benzimidazole (B57391) derivatives was linked to significant antimycobacterial activity. clinmedkaz.org The potency of some imidazole derivatives against Mycobacterium smegmatis was enhanced when combined with existing drugs like isoniazid (B1672263) or rifampicin. clinmedkaz.org These findings underscore the importance of substituent effects in fine-tuning the biological profile of imidazole-based compounds.

Interactive Table: Impact of Substituents on Biological Activity of Imidazole Derivatives

Compound/Derivative Substituent(s) Biological Activity Key Finding
2,4,5-Triphenyl-1H-imidazole derivatives Varied phenyl substitutions Antioxidant, AChE inhibition, XO inhibition Substituent nature and position are critical for activity. mdpi.com
Imidazole derivative 5-Nitrofuryl group Antibacterial Nitrofuryl group is essential for activity. nih.gov
Benzimidazole derivatives Chlorobenzoyl moiety Antimycobacterial This moiety confers significant activity. clinmedkaz.org

| Imidazole and piperidine (B6355638) derivatives | Benzyl (B1604629) 1H-imidazole-1-carbodithioate, allylpiperidine-1-carbodiothioate | Anti-tuberculosis | Enhanced activity of isoniazid or rifampicin. clinmedkaz.org |

Role of the 2,6-Dimethylbenzyl Moiety in Pharmacological Action

While specific studies focusing solely on the 2,6-dimethylbenzyl moiety in this compound are limited in the provided results, the role of bulky hydrophobic groups in related structures provides valuable insights. The 2,6-dimethylbenzyl group is a significant structural feature that likely plays a crucial role in the pharmacological action of the parent compound. Its steric bulk and lipophilicity can influence how the molecule interacts with its biological target.

In antifungal imidazole derivatives, a hydrophobic substituent derived from isoprenoid was synthesized to improve fungicidal activity. nih.gov This suggests that hydrophobic moieties are important for activities such as cell membrane damage and ergosterol (B1671047) biosynthesis inhibition. nih.gov The 2,6-dimethylbenzyl group in this compound could similarly facilitate binding to hydrophobic pockets within a target protein, thereby enhancing its pharmacological effect. The dimethyl substitution on the benzyl ring can also provide a conformational constraint, locking the molecule into a specific orientation that is favorable for binding.

Conformational Analysis and Tautomerism Influencing Activity

The imidazole ring can exist in two tautomeric forms, and the position of the proton on either of the two nitrogen atoms can significantly influence its chemical reactivity and biological activity. nih.govnih.gov This tautomerism, coupled with the conformational flexibility of the benzyl side chain, makes the conformational analysis of this compound a critical aspect of understanding its function.

Ligand-Target Interactions and Binding Affinity

The binding affinity of this compound derivatives to their biological targets is governed by a complex interplay of intermolecular forces. Molecular docking studies on various imidazole derivatives have revealed the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in determining binding affinity. researchgate.netnih.gov

In Silico Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. These models can identify the key physicochemical properties that govern the activity of a molecule and can be used to predict the activity of novel compounds.

For various imidazole derivatives, 3D-QSAR studies have been successfully employed to understand their mechanism of action and to design more potent analogs. rjptonline.orgnih.gov These studies typically involve the generation of a pharmacophore model, which represents the essential steric and electronic features required for biological activity. For instance, a 3D-QSAR study on imidazole derivatives as antifungal agents highlighted the importance of steric, electrostatic, and hydrophobic fields in determining their inhibitory potency. rjptonline.org The contour maps generated from these models can guide the modification of the lead structure to enhance its activity.

Interactive Table: QSAR and 3D-QSAR Modeling of Imidazole Derivatives

Study Type Compound Series Key Findings Reference
3D-QSAR Antifungal imidazole derivatives Steric, electrostatic, and hydrophobic features are significant for activity. rjptonline.org
3D-QSAR Imidazole derivatives for breast cancer A PLS regression model with good correlation was developed. nih.gov
3D-QSAR 1,2,3,4-tetrahydropyrimidine analogs Developed models to screen for compounds with increased COX-2 selectivity. nih.gov

| 2D-QSAR & 3D-QSAR | 5-benzyl-4-thiazolinone derivatives | Identified key descriptors and models for predicting anti-influenza activity. | nih.gov |

Molecular Docking Studies for Target Identification and Validation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery for target identification and validation, as well as for virtual screening of compound libraries.

For imidazole derivatives, molecular docking has been instrumental in elucidating their binding modes and identifying potential molecular targets. researchgate.net In a study of imidazole derivatives with antimicrobial properties, docking simulations showed that the compounds had a high affinity for the active site of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P), suggesting this enzyme as a potential target. researchgate.net Similarly, docking studies of imidazo[4,5-c]pyridine derivatives against cyclin-dependent kinase 2 (CDK2) helped to rationalize their potent inhibitory activity and provided a basis for the design of new inhibitors. nih.gov For this compound, molecular docking could be employed to screen for potential protein targets and to understand the structural basis of its pharmacological action.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization (NMR, FTIR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the structural elucidation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to determine the carbon and hydrogen framework of imidazole (B134444) derivatives. In the 1H NMR spectra of these compounds, characteristic chemical shifts are observed for the protons of the imidazole ring, the benzyl (B1604629) group, and any substituents. For instance, in the 1H NMR spectrum of 1-(4-chlorophenyl)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, specific signals corresponding to the aromatic protons can be identified. rsc.org Similarly, 13C NMR spectroscopy provides information about the carbon skeleton, with distinct resonances for the imidazole and phenyl ring carbons. rsc.orgmdpi.com The analysis of these spectra is a critical step in confirming the successful synthesis of the target molecules. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of an imidazole derivative will typically show characteristic absorption bands for C-H, C=C, and C-N stretching and bending vibrations. rsc.orgmdpi.com For example, the IR spectrum of 2-(4-nitrophenyl)-4,5-diphenyl-1-p-tolyl-1H-imidazole displays distinct peaks that confirm its molecular structure. rsc.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula. rsc.org The mass spectrum of 1-(4-chlorophenyl)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, for example, shows a molecular ion peak corresponding to its calculated molecular weight. rsc.org

Chromatographic Purification and Analysis (e.g., Flash Chromatography)

Following synthesis, crude reaction mixtures containing 4(5)-(2,6-Dimethylbenzyl)imidazole and its analogs require purification. Flash column chromatography is a commonly employed technique for this purpose. rsc.orggoogle.com This method utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, a solvent system of appropriate polarity, to separate the desired compound from byproducts and unreacted starting materials. rsc.orgorgsyn.org The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). flash-chromatographie.com By carefully selecting the solvent system, researchers can achieve high purity of the target imidazole derivative. rsc.orggoogle.com

In Vitro Assay Development and Implementation (e.g., Cell Viability Assays, Enzyme Assays, Diffusion Methods)

To evaluate the biological activity of this compound derivatives, a variety of in vitro assays are utilized.

Cell Viability Assays , such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to assess the cytotoxic effects of these compounds on different cell lines. nih.govopenmedicinalchemistryjournal.comnih.gov This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability and proliferation. nih.govopenmedicinalchemistryjournal.com For example, the cytotoxicity of certain imidazole derivatives has been evaluated against breast and lung cancer cell lines. openmedicinalchemistryjournal.com

Enzyme Assays are employed to determine the inhibitory activity of these compounds against specific enzymes. For instance, in the context of Alzheimer's disease research, the ability of benzimidazole (B57391) derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is assessed. mdpi.comnih.gov These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor to determine its potency, often expressed as an IC50 value. nih.gov

Diffusion Methods can be used to assess the antimicrobial properties of the compounds, though specific examples for this compound were not detailed in the provided context.

Microscopic Techniques (SEM, TEM) for Catalyst Characterization

When imidazole derivatives are used in the synthesis of catalysts, microscopic techniques are essential for characterizing the resulting materials.

Scanning Electron Microscopy (SEM) provides information about the surface morphology and topography of the catalyst. rsc.org

Transmission Electron Microscopy (TEM) offers higher resolution images, revealing details about the internal structure, particle size, and dispersion of the catalytic components. rsc.org These techniques were used to characterize a nanostructured molten salt catalyst employed in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.org

Thermal Analysis (TG, DTG)

Thermogravimetric Analysis (TG) and Derivative Thermogravimetry (DTG) are used to study the thermal stability of imidazole-containing materials, such as catalysts or coordination complexes. rsc.orgresearchgate.net TG measures the change in mass of a sample as a function of temperature, while DTG provides the rate of mass change. These analyses can determine the decomposition temperatures and thermal stability of the material. For example, TG and DTG have been used to characterize the thermal behavior of a nanostructured molten salt catalyst and silsesquioxane modified with an imidazole derivative. rsc.orgresearchgate.net

Future Research Directions and Translational Perspectives for 4 5 2,6 Dimethylbenzyl Imidazole

Optimization of Synthetic Pathways for Scalability and Efficiency

The advancement of 4(5)-(2,6-Dimethylbenzyl)imidazole from a laboratory-scale compound to a potential therapeutic agent hinges on the development of robust and efficient synthetic methodologies. While classic methods like the Debus-Radziszewski reaction have proven successful for synthesizing various imidazole (B134444) derivatives, future research must focus on pathways that are scalable, cost-effective, and environmentally sustainable. mdpi.comresearchgate.net

Future efforts should concentrate on adapting these modern synthetic routes for the specific, large-scale production of this compound. This involves screening different catalysts, optimizing reaction conditions (temperature, solvent, and reactant ratios), and developing purification methods suitable for industrial application.

Table 1: Comparison of Synthetic Methods for Imidazole Derivatives

Method Catalyst/Conditions Advantages Challenges for Scalability
Debus-Radziszewski Reaction Ammonia (B1221849), Aldehyde, Dicarbonyl Well-established, versatile. mdpi.com Often requires high temperatures, moderate yields.
Multi-component Synthesis Various (e.g., BTPPC) High efficiency, one-pot procedure, high yields. researchgate.net Catalyst cost and recovery can be a factor.
Nanostructured Molten Salt Catalysis [2,6-DMPyH]C(NO2)3 Solvent-free, room temperature, reusable catalyst. rsc.org Catalyst synthesis and long-term stability.

| Ultrasonic Irradiation | Various catalysts | Enhanced reaction rates, improved yields, green approach. mdpi.com | Specialized equipment, energy consumption. |

Development of Novel Analogs for Enhanced Efficacy and Specificity

Structure-activity relationship (SAR) studies are fundamental to transforming a lead compound into a drug candidate with superior therapeutic properties. For this compound, future research should systematically explore how structural modifications affect its biological activity, aiming to develop analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. researchgate.net

Key areas for modification include:

The Imidazole Core: While the imidazole ring is often essential for activity, substitutions at the N-1 position or other available carbons can significantly influence biological effects. chemijournal.com

The Benzyl (B1604629) Moiety: The substitution pattern on the phenyl ring is a critical determinant of activity. Altering the position and nature of the methyl groups on the 2,6-dimethylphenyl ring, or replacing them with other functional groups (e.g., halogens, methoxy (B1213986) groups), could modulate interactions with the biological target.

By synthesizing a library of such analogs and evaluating their activity, researchers can build a comprehensive SAR profile. This knowledge will guide the rational design of next-generation compounds with improved efficacy against specific targets and reduced off-target effects. nih.gov

Deeper Elucidation of Molecular Mechanisms and Biological Targets

Understanding how this compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. Imidazole derivatives are known to act through diverse mechanisms. nano-ntp.com For example, their antifungal activity often stems from the inhibition of ergosterol (B1671047) biosynthesis, which disrupts the integrity of the fungal cell membrane. nano-ntp.com In bacteria, imidazoles can interfere with cell wall synthesis or nucleic acid replication. mdpi.com Some imidazole-based anticancer agents function by targeting tubulin, disrupting microtubule assembly, and inducing apoptosis. nih.govmdpi.com

Future investigations should aim to identify the specific biological targets of this compound. This can be achieved through a combination of experimental approaches, including:

Target-based screening: Testing the compound's activity against a panel of known enzymes and receptors.

Proteomic and genomic analyses: Identifying changes in protein expression or gene activity in cells treated with the compound.

Biophysical techniques: Studying the direct interaction between the compound and potential target proteins.

For instance, some imidazole derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, associated with an increase in reactive oxygen species (ROS). nih.govmdpi.com Determining whether this compound acts through similar or novel pathways will be essential for its therapeutic positioning and for identifying potential biomarkers for patient selection.

Addressing Challenges in Antimicrobial Resistance through Imidazole Research

Antimicrobial resistance (AMR) is a major global health threat, necessitating the urgent development of new drugs that can overcome existing resistance mechanisms. nih.govthesciencein.org Imidazole-containing compounds represent a promising scaffold for this endeavor. nih.gov Bacteria and fungi have developed various strategies to resist conventional antibiotics, including enzymatic drug inactivation, modification of the drug target, and active efflux of the drug from the cell. thesciencein.orgnih.gov

Research into imidazole derivatives can address AMR in several ways:

Development of novel agents: Synthesizing imidazole compounds that act on new bacterial or fungal targets, for which no pre-existing resistance exists. nih.gov

Inhibition of resistance mechanisms: Designing imidazoles that can inhibit efflux pumps, thereby restoring the activity of existing antibiotics.

Combination therapy: Exploring the synergistic effects of combining imidazole derivatives with other antimicrobial agents to enhance efficacy and overcome resistance. nano-ntp.com

Recent studies have shown that certain benzimidazole (B57391) derivatives, when combined with pyrimidines, can act as potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com Future studies should evaluate this compound and its analogs for activity against a broad range of drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli. mdpi.comdovepress.com

Exploration of New Therapeutic Applications Beyond Current Scope

The structural versatility of the imidazole scaffold has led to its investigation in a wide range of diseases beyond microbial infections. nih.govresearchgate.net Imidazole derivatives have shown significant potential as anticancer, anti-inflammatory, antiviral, and antiprotozoal agents. researchgate.netdntb.gov.ua This broad bioactivity suggests that this compound could have therapeutic applications beyond its initially presumed scope.

Future research should involve broad-based screening of the compound and its analogs against various disease models. Potential therapeutic areas to explore include:

Oncology: Many imidazole derivatives have demonstrated potent anticancer activity by targeting various pathways, including tyrosine kinases (e.g., VEGFR-2, EGFR), tubulin polymerization, and DNA. nih.govmdpi.comnih.gov Screening against a panel of cancer cell lines could reveal novel antineoplastic properties. researchgate.netnih.gov

Inflammatory Diseases: Imidazole-containing compounds have been reported to possess anti-inflammatory properties. dovepress.com Investigating the effect of this compound on inflammatory pathways could lead to treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative Disorders: Given the role of certain enzymes and receptors in neurodegeneration, the ability of imidazoles to interact with diverse biological targets makes them interesting candidates for investigation in this area.

Parasitic Diseases: Compounds containing the imidazole ring, such as metronidazole (B1676534) and tinidazole, are clinically used to treat protozoal infections. dntb.gov.ua

This exploratory research could uncover unexpected therapeutic opportunities and significantly expand the potential clinical value of the this compound scaffold.

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational and experimental methods has revolutionized modern drug discovery. nih.gov Rational drug design, guided by computational tools, can significantly accelerate the development of new therapeutic agents by predicting molecular interactions, optimizing compound structures, and prioritizing candidates for synthesis and testing. wiley.comresearchgate.net

For this compound, an integrated approach would involve:

Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound and its analogs. nih.gov This allows for the virtual screening of large compound libraries to identify new potential hits.

Pharmacophore Modeling: Based on the structures of known active imidazole derivatives, a pharmacophore model can be developed to define the essential chemical features required for biological activity. mdpi.com This model can then guide the design of novel analogs with a higher probability of success.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. mdpi.com

These in silico methods, when used in a cyclical fashion with experimental synthesis and biological evaluation, create a powerful engine for the efficient and rational design of optimized drug candidates based on the this compound scaffold. nih.govresearchgate.net

Table 2: Computational Tools in the Rational Design of Imidazole-Based Drugs

Computational Tool Application Potential Outcome for this compound
Molecular Docking Predicts binding orientation and affinity of a molecule to a target. nih.gov Identification of key interactions with the biological target; prioritization of analogs for synthesis.
Virtual Screening Screens large libraries of compounds against a target computationally. nih.gov Discovery of novel, structurally diverse hits with similar activity profiles.
Pharmacophore Modeling Defines essential 3D features for biological activity. mdpi.com A blueprint for designing new analogs with improved potency and selectivity.

| ADMET Prediction | Estimates pharmacokinetic and toxicity properties. mdpi.com | Early deselection of candidates with poor drug-like properties, reducing late-stage failures. |

Q & A

Q. How to address discrepancies between computational predictions and experimental bioactivity data?

  • Methodology :
  • Docking Validation : Re-dock the compound using multiple software (e.g., AutoDock, Glide) to assess pose consistency.
  • Solvent-Accessible Surface Area (SASA) Analysis : Identifies regions prone to solvation effects not captured in simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.